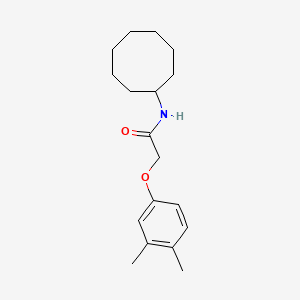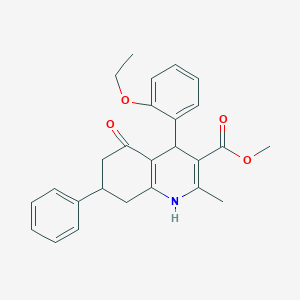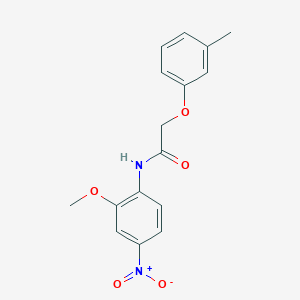
N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide (CDDA) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDDA belongs to the class of amides and is synthesized through a multi-step process involving the reaction of 3,4-dimethylphenol with cyclooctylamine and chloroacetyl chloride.
Wirkmechanismus
The mechanism of action of N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in the regulation of cell growth and survival and is often dysregulated in cancer cells. N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide has been shown to have anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide has also been shown to have neuroprotective effects, protecting neurons from damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide in lab experiments is its specificity towards cancer cells. N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of using N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide in lab experiments is its low solubility in water, which can make it challenging to administer.
Zukünftige Richtungen
There are several future directions for the research on N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide. One of the areas of focus is the development of more efficient synthesis methods for N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide. Another area of research is the investigation of the potential use of N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to understand the full mechanism of action of N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide and its potential therapeutic applications in other diseases.
Synthesemethoden
The synthesis of N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide involves a multi-step process that begins with the reaction of 3,4-dimethylphenol with cyclooctylamine to form an intermediate product. This intermediate is then reacted with chloroacetyl chloride to yield the final product, N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide. The process involves several purification steps to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide has been shown to have potential therapeutic applications in various scientific research studies. One of the significant applications of N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide is in the treatment of cancer. In vitro studies have shown that N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide can inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-14-10-11-17(12-15(14)2)21-13-18(20)19-16-8-6-4-3-5-7-9-16/h10-12,16H,3-9,13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQZHDXBWHCDMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2CCCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5129503.png)

![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyridinylmethyl)piperazine](/img/structure/B5129517.png)
![N-[3-(1H-pyrazol-1-yl)propyl]-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129523.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-9-oxo-9H-fluorene-2-sulfonamide](/img/structure/B5129535.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-methylbenzamide](/img/structure/B5129539.png)
![9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole](/img/structure/B5129551.png)
![N-[2-(dimethylamino)ethyl]-N-methyl-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129554.png)

![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129567.png)

![N-(2,3-dichlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5129576.png)
